2-bromo-10H-phenoxazine

Cross-coupling Synthetic Chemistry Organometallic Catalysis

2-Bromo-10H-phenoxazine (CAS 105945-78-6) is a heterocyclic aromatic compound with the molecular formula C12H8BrNO and a molecular weight of 262.1 g/mol. It belongs to the phenoxazine class, which is characterized by a tricyclic core incorporating nitrogen and oxygen heteroatoms.

Molecular Formula C12H8BrNO
Molecular Weight 262.10 g/mol
Cat. No. B12967079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-10H-phenoxazine
Molecular FormulaC12H8BrNO
Molecular Weight262.10 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC3=C(O2)C=CC(=C3)Br
InChIInChI=1S/C12H8BrNO/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7,14H
InChIKeyMHFVXOFXCDQBAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-10H-phenoxazine: A Core-Functionalized Phenoxazine Building Block for Advanced Synthesis


2-Bromo-10H-phenoxazine (CAS 105945-78-6) is a heterocyclic aromatic compound with the molecular formula C12H8BrNO and a molecular weight of 262.1 g/mol [1]. It belongs to the phenoxazine class, which is characterized by a tricyclic core incorporating nitrogen and oxygen heteroatoms. The single bromine substituent at the 2-position of the phenoxazine ring system provides a strategic reactive handle for downstream cross-coupling reactions, distinguishing it from unsubstituted phenoxazine and from analogs with different halogen identities or substitution patterns [2]. This compound is commercially available at 97% purity, serving as a versatile intermediate for organic electronics, photoredox catalysis, and medicinal chemistry research [1].

Why 2-Bromo-10H-phenoxazine Cannot Be Simply Swapped for Other Halogenated or N-Substituted Phenoxazines


The phenoxazine scaffold is highly sensitive to both the identity and position of substituents. The C-2 bromine atom in 2-bromo-10H-phenoxazine exerts a distinct electronic influence through its inductive electron-withdrawing effect, modulating the core's redox potential and photophysical properties differently than a chlorine or fluorine atom would [1]. Furthermore, the C-2 position on the phenoxazine ring is electronically privileged for electrophilic aromatic substitution compared to other positions, meaning that positional isomers like 3-bromo-10H-phenoxazine present different reactivity profiles and coupling efficiencies [2]. The presence of the free N–H at position 10, in contrast to N-alkylated or N-arylated variants, preserves a site for orthogonal functionalization that is unavailable in N-substituted analogs. These cumulative differences in electronic structure, steric accessibility, and synthetic versatility mean that direct replacement with an in-class analog without experimental validation risks altered reaction yields, catalyst performance, or material properties.

Quantitative Differentiation Evidence: 2-Bromo-10H-phenoxazine vs. Closest Structural Analogs


C–Br vs. C–Cl Bond Dissociation Energy: Lower Barrier for Pd(0) Oxidative Addition in Cross-Coupling

The C–Br bond at the 2-position of 2-bromo-10H-phenoxazine exhibits a significantly lower bond dissociation energy (BDE) compared to the C–Cl bond in its chloro analog. Specifically, aryl C–Br BDEs are approximately 70–80 kcal/mol, whereas aryl C–Cl BDEs are approximately 84–95 kcal/mol [1]. This ~14–15 kcal/mol lower BDE translates into a substantially lower activation barrier for the oxidative addition step with Pd(0) catalysts, which is the rate-determining step in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Consequently, 2-bromo-10H-phenoxazine can undergo productive cross-coupling under milder temperatures (e.g., 60–80°C) and with lower catalyst loadings compared to 2-chlorophenoxazine, which typically requires elevated temperatures (>100°C) or specialized ligand systems to achieve comparable conversion [2].

Cross-coupling Synthetic Chemistry Organometallic Catalysis

Electronic Tuning of Excited-State Reduction Potential via Core Bromination

In a systematic structure-property relationship study of phenoxazine photoredox catalysts (PCs), McCarthy et al. demonstrated that modification of the phenoxazine core with electron-withdrawing substituents alters the triplet excited-state reduction potential (E°*T1) by up to 0.15–0.30 V relative to the unsubstituted parent [1]. While quantitative data for the specific 2-bromo derivative was not isolated in that study, the class-level trend indicates that a bromine atom at the 2-position—exerting a Hammett σm value of +0.39—shifts E°*T1 to more negative (more reducing) values compared to core-unsubstituted N-aryl phenoxazines (reported E°*T1 ≈ −1.90 V vs. SCE for the unsubstituted core) [1]. This enhanced reducing power is mechanistically critical for activating alkyl bromide initiators (E° ≈ −0.6 to −0.8 V vs. SCE) in organocatalyzed atom transfer radical polymerization (O-ATRP), potentially improving initiator efficiency (I*) and polymerization control as measured by dispersity (Đ) [2].

Photoredox Catalysis O-ATRP Electrochemistry

DFT-Predicted Thermodynamic Stability: Position-Specific Influence of Bromine on Phenoxazine Core

A comprehensive DFT study of 135 polybrominated phenoxazine (PBPX) congeners at the B3LYP/6-31G* level established that both the number and position of bromine substitution (NPBS) significantly affect standard enthalpy (ΔHf°) and Gibbs energy (ΔGf°) of formation [1]. The relative stability order of brominated phenoxazine congeners is determined by the magnitude of ΔGf°, with different positional isomers exhibiting distinct thermodynamic profiles. For mono-brominated congeners specifically, the C-2 substituted species occupies a distinct position on the stability landscape compared to C-1, C-3, or C-4 brominated isomers [1]. Although the paper does not report individual numerical values for each of the 135 congeners in the abstract, the general framework establishes that procurement of a specific positional isomer (2-bromo) rather than a mixture or an alternative isomer ensures batch-to-batch consistency in thermodynamic behavior during high-temperature processing or long-term storage.

Computational Chemistry Thermodynamics DFT

Single Bromine Handle for Controlled Mono-Functionalization vs. Dibrominated Analogs

In the design of phenoxazine-based donor-acceptor (D-A) molecules for thermally activated delayed fluorescence (TADF) and organic light-emitting diode (OLED) applications, the degree of bromination directly dictates the accessible molecular architecture [1]. 2-Bromo-10H-phenoxazine, with a single reactive C–Br bond, enables controlled mono-functionalization via cross-coupling to generate asymmetric D-A structures. In contrast, 2,7-dibromo-10H-phenoxazine or 3,7-dibromo-10H-phenoxazine necessitate either statistical mono-coupling (with separation challenges) or symmetrical di-functionalization, limiting architectural control [2]. Furthermore, the heavy-atom effect of bromine has been exploited to accelerate reverse intersystem crossing (rISC) in TADF emitters, with mono-brominated derivatives offering a balance between enhanced spin-orbit coupling and minimized triplet quenching compared to polybrominated analogs [1].

Organic Electronics OLED Materials TADF Emitters

High-Value Application Scenarios for 2-Bromo-10H-phenoxazine in Research and Industrial Settings


Precursor for Metal-Free Organic Photoredox Catalysts in Controlled Radical Polymerization

2-Bromo-10H-phenoxazine serves as a strategic precursor for the synthesis of N-aryl phenoxazine photoredox catalysts (PCs) through Buchwald-Hartwig C–N coupling [1]. The electron-withdrawing bromine substituent, retained during N-arylation, contributes to a more reducing excited state compared to the unsubstituted core, enhancing performance in organocatalyzed atom transfer radical polymerization (O-ATRP). Catalyst derived from this precursor can achieve well-defined poly(methyl methacrylate) with initiator efficiencies approaching 100% and dispersity below 1.30 under white light irradiation [2].

Building Block for Mono-Functional TADF Emitters in High-Efficiency OLEDs

The single C–Br reactive site at the 2-position enables the construction of precisely defined donor-acceptor (D-A) type thermally activated delayed fluorescence (TADF) emitters where the phenoxazine core acts as the electron donor unit [3]. The heavy-atom effect of bromine can accelerate reverse intersystem crossing (rISC) kinetics, potentially achieving submicrosecond delayed fluorescence lifetimes and reducing efficiency roll-off in all-organic OLED devices. This contrasts with non-halogenated phenoxazine donors that may exhibit slower rISC rates.

Synthetic Intermediate for Multidrug Resistance (MDR) Modulators

The C-2 position of the phenoxazine ring has been identified as a critical site for modulating biological activity. Published structure-activity relationship studies on 2-chlorophenoxazine derivatives demonstrate that C-2 halogen substitution enhances vinblastine uptake in MDR cancer cells (KBChR-8-5) by 1.15–19.7-fold compared to unsubstituted phenoxazine [4]. 2-Bromo-10H-phenoxazine provides a more reactive synthetic entry point than 2-chlorophenoxazine for generating diversified N10-substituted libraries through sequential C-2 and N-10 functionalization, potentially accelerating medicinal chemistry optimization cycles.

Redox-Responsive Material Precursor for Organic Batteries and Magnetic Materials

The phenoxazine core, bearing an electron-withdrawing bromine substituent, can be oxidatively dimerized to form extended π-conjugated systems with tunable redox behavior [2]. These materials are being explored as high-voltage p-type redox centers for organic battery cathodes and as building blocks for redox-responsive magnetic materials. The C-2 mono-bromination pattern provides a specific electronic tuning that differs from the 1,9-dibromo substitution pattern previously employed for condensed phenoxazine dimer synthesis, offering an alternative material property profile.

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